molecular formula C7H7ClN2O2S B13912722 2-Cyclopropylpyrimidine-5-sulfonylchloride

2-Cyclopropylpyrimidine-5-sulfonylchloride

Cat. No.: B13912722
M. Wt: 218.66 g/mol
InChI Key: HEPAUKZGGMOXPN-UHFFFAOYSA-N
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Description

2-Cyclopropylpyrimidine-5-sulfonylchloride is a chemical compound with the molecular formula C7H7ClN2O2S. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. The sulfonyl chloride group attached to the pyrimidine ring makes this compound highly reactive and useful in various chemical reactions, particularly in the synthesis of sulfonamide derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylpyrimidine-5-sulfonylchloride typically involves the reaction of 2-cyclopropylpyrimidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 5-position of the pyrimidine ring. The general reaction scheme is as follows:

2-Cyclopropylpyrimidine+Chlorosulfonic AcidThis compound+HCl\text{2-Cyclopropylpyrimidine} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} 2-Cyclopropylpyrimidine+Chlorosulfonic Acid→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylpyrimidine-5-sulfonylchloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Reduction: The compound can be reduced to form sulfonyl hydrides.

    Oxidation: Oxidative reactions can convert the sulfonyl chloride group to sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products

    Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.

    Sulfonyl Hydrides: Resulting from reduction reactions.

    Sulfonic Acids: Produced via oxidation reactions.

Scientific Research Applications

2-Cyclopropylpyrimidine-5-sulfonylchloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various sulfonamide derivatives, which are important in medicinal chemistry.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Sulfonamide derivatives of this compound have shown potential as antibacterial, antiviral, and anticancer agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropylpyrimidine-5-sulfonylchloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of sulfonamide derivatives, which can interact with biological targets such as enzymes and receptors, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloropyrimidine-5-sulfonylchloride
  • 2-Methylpyrimidine-5-sulfonylchloride
  • 2-Phenylpyrimidine-5-sulfonylchloride

Uniqueness

2-Cyclopropylpyrimidine-5-sulfonylchloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of novel sulfonamide derivatives with potentially enhanced biological activity and selectivity compared to other similar compounds.

Properties

Molecular Formula

C7H7ClN2O2S

Molecular Weight

218.66 g/mol

IUPAC Name

2-cyclopropylpyrimidine-5-sulfonyl chloride

InChI

InChI=1S/C7H7ClN2O2S/c8-13(11,12)6-3-9-7(10-4-6)5-1-2-5/h3-5H,1-2H2

InChI Key

HEPAUKZGGMOXPN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(C=N2)S(=O)(=O)Cl

Origin of Product

United States

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